molecular formula C9H6IN3O B8506204 5-(5-Iodopyridin-2-yloxy)pyrimidine

5-(5-Iodopyridin-2-yloxy)pyrimidine

Cat. No.: B8506204
M. Wt: 299.07 g/mol
InChI Key: OIIFWVKMFCNNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Iodopyridin-2-yloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an oxygen atom to a 5-iodopyridine moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C9H6IN3O

Molecular Weight

299.07 g/mol

IUPAC Name

5-(5-iodopyridin-2-yl)oxypyrimidine

InChI

InChI=1S/C9H6IN3O/c10-7-1-2-9(13-3-7)14-8-4-11-6-12-5-8/h1-6H

InChI Key

OIIFWVKMFCNNJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)OC2=CN=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its 5-iodopyridin-2-yloxy group. Key analogs and their distinguishing features are summarized below:

Compound Structural Features Key Differences
5-(5-Iodopyridin-2-yloxy)pyrimidine Pyrimidine linked to 5-iodopyridine via oxygen at position 2. Reference compound; iodine at pyridine-5 position.
B5 () Pyrimidine with 3-chloro-4-(pyridin-2-ylmethoxy)phenylamino group. Chlorine substituent; methoxy-phenyl linkage instead of iodopyridine.
5-(4-Methoxyphenyl)pyrimidin-2-amine () Methoxyphenyl group at pyrimidine-5; amine at position 2. Aryl substituent (methoxyphenyl) vs. heteroaryl (iodopyridine); lacks oxygen bridge.
5-Iodopyridin-3-ylamine () Iodine at pyridine-5; amine at position 3. No pyrimidine core; amine substituent instead of oxygen linkage.
5-Iodo-3-methylpyridin-2-amine () Iodine at pyridine-5; methyl at position 3; amine at position 2. Methyl group introduces steric hindrance; lacks pyrimidine linkage.

Substituent Impact :

  • Iodine Position : Compounds with iodine at pyridine-5 (e.g., 5-Iodopyridin-3-ylamine) exhibit stronger halogen bonding than those with iodine at position 3 (e.g., 3-Iodo-2-methoxy-5-methylpyridine) .
  • Oxygen Bridge : The oxygen linkage in this compound enhances flexibility compared to direct carbon-carbon bonds in analogs like B5 .

Bioactivity and Kinase Inhibition

highlights kinase inhibition data for pyrimidine derivatives targeting EGFR and HER2.

  • B5, B6, B7 (): These compounds showed moderate to strong EGFR/HER2 inhibition (IC₅₀: 10–50 nM).

Physicochemical Properties

  • Solubility : The oxygen bridge in this compound improves aqueous solubility compared to methyl-substituted analogs like 5-Iodo-3-methylpyridin-2-amine .
  • Stability : Iodine’s electronegativity may reduce hydrolytic stability relative to methoxy-substituted compounds (e.g., 5-(4-Methoxyphenyl)pyrimidin-2-amine) .

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